

In-Depth Technical Guide: N-(6-formylpyridin-2-yl)pivalamide

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Compound of Interest

Compound Name: N-(6-FORMYLPYRIDIN-2-
YL)PIVALAMIDE

Cat. No.: B1336399

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CAS Number: 372948-82-8

Disclaimer: This document provides a comprehensive technical overview of **N-(6-formylpyridin-2-yl)pivalamide**. It is important to note that while the synthesis and chemical properties are based on established principles, specific experimental data such as reaction yields, purity, and comprehensive characterization for this compound are not extensively available in peer-reviewed literature. The experimental protocols provided are representative examples based on standard organic chemistry methodologies for analogous compounds. Researchers should use this guide as a reference and optimize conditions as necessary.

Core Compound Properties

N-(6-formylpyridin-2-yl)pivalamide is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group and a pivalamide-protected amine on a pyridine scaffold, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	372948-82-8	Publicly available chemical databases
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	ChemicalBook[1]
Molecular Weight	206.24 g/mol	ChemicalBook[1]
Boiling Point	387.3 ± 27.0 °C (Predicted)	ChemicalBook[1]
Density	1.165 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[1]
pKa	13.46 ± 0.70 (Predicted)	ChemicalBook[1]
InChI Key	DRJJATMNDDRQOM-UHFFFAOYSA-N	Benchchem[2]

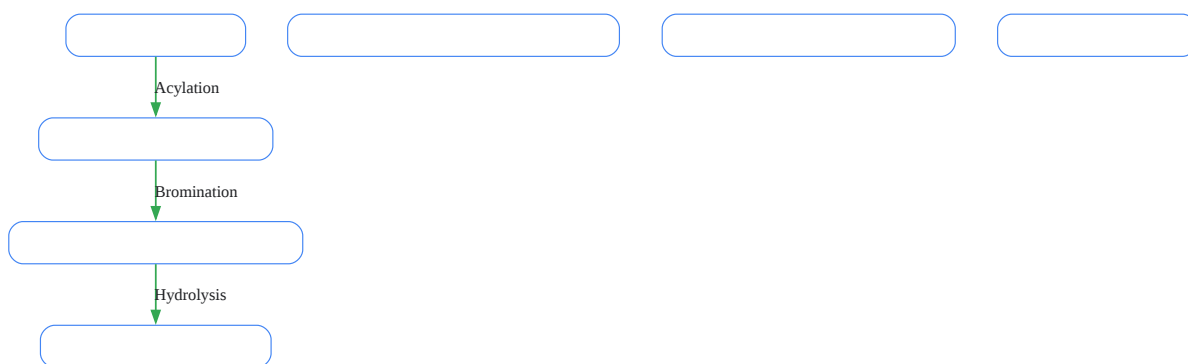
Table 2: Expected Spectroscopic Characterization

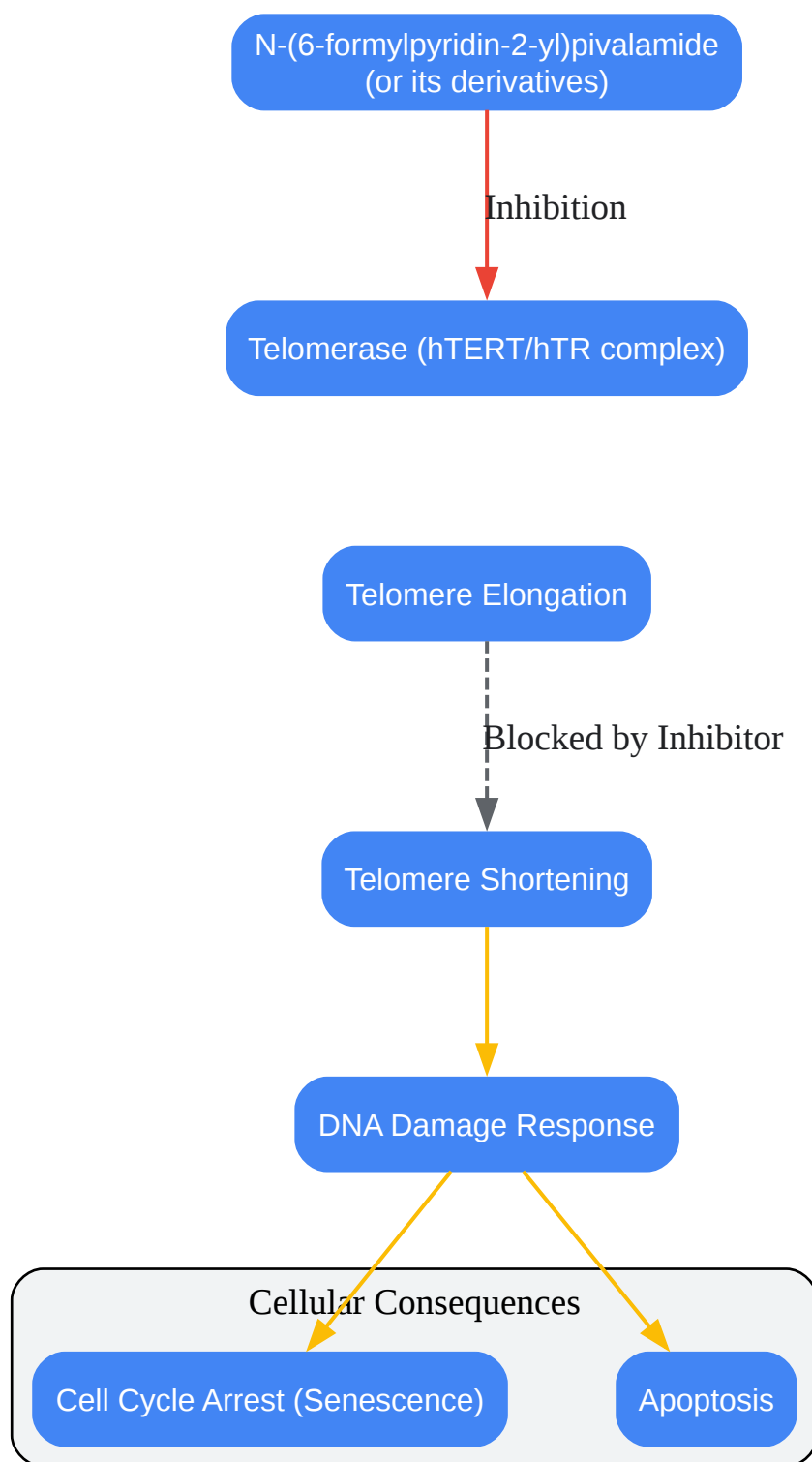
Technique	Expected Features
¹ H NMR	Signals corresponding to the pivaloyl group (tert-butyl singlet), aromatic pyridine protons, an aldehyde proton (downfield singlet), and an amide N-H proton.
¹³ C NMR	Resonances for the pivaloyl carbonyl and quaternary carbons, pyridine ring carbons (including the carbon of the formyl group), and the aldehyde carbonyl carbon.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), a sharp C=O stretch for the aldehyde, a C=O stretch for the amide, and C=N/C=C stretches of the pyridine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The primary synthetic route to **N-(6-formylpyridin-2-yl)pivalamide** involves a two-step process starting from 2-amino-6-methylpyridine. The first step is the protection of the amino group with pivaloyl chloride, followed by the oxidation of the methyl group to an aldehyde.

Synthetic Workflow





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References

- 1. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 [m.chemicalbook.com]
- 2. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 | Benchchem [benchchem.com]
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